Introduction: The Significance of the Quinazoline Scaffold in Medicinal Chemistry
Introduction: The Significance of the Quinazoline Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 7-Nitro-4-quinazolinamine: Synthesis, Properties, and Therapeutic Potential
The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The structural versatility of this heterocyclic motif allows for fine-tuning of its pharmacological profile through substitution at various positions. The introduction of a nitro group, particularly at the 7-position, and an amino group at the 4-position, gives rise to 7-Nitro-4-quinazolinamine, a compound of significant interest for its potential applications in oncology. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological relevance, with a focus on its role as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor.
It is important to note that while this guide focuses on 7-Nitro-4-quinazolinamine , much of the foundational synthetic work involves its precursor, 7-Nitroquinazolin-4(3H)-one .[3] This key intermediate is frequently the starting point for derivatization at the 4-position, and its chemistry is integral to understanding the synthesis of the target compound.
Part 1: Core Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the structural and physicochemical characteristics of 7-Nitro-4-quinazolinamine.
Chemical Structure and Identifiers
The molecule consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring. A nitro group is attached at position 7 of the benzene ring, and an amine group is at position 4 of the pyrimidine ring.
Caption: 2D Chemical Structure of 7-Nitro-4-quinazolinamine.
Table 1: Chemical Identifiers for 7-Nitroquinazoline and Related Structures
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 7-nitroquinazolin-4-amine | (Predicted) |
| Molecular Formula | C₈H₆N₄O₂ | PubChem[4] |
| Molecular Weight | 190.16 g/mol | PubChem[4] |
| CAS Number | 7557-00-8 (for 7-Nitroquinazoline) | PubChem[4] |
Note: Data for the precise 7-Nitro-4-quinazolinamine structure is limited; therefore, data from the closely related 7-Nitroquinazoline is provided for reference.
Physicochemical Properties
The physicochemical properties of a compound dictate its solubility, membrane permeability, and overall suitability as a drug candidate.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 0.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 (for amine) | PubChem[4] |
| Hydrogen Bond Acceptor Count | 5 (N1, N3, two O in NO₂, amine N) | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Topological Polar Surface Area | 109.6 Ų | (Computed) |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | MedChemExpress[5] |
Part 2: Synthesis and Characterization
The synthesis of 7-Nitro-4-quinazolinamine typically involves a multi-step process starting from commercially available precursors. The general strategy involves the formation of the quinazolinone core followed by conversion to the desired 4-amino derivative.
Synthetic Pathway
A plausible and commonly employed synthetic route is outlined below. The causality behind this experimental design is rooted in established heterocyclic chemistry principles. The initial cyclization reaction forms the stable quinazolinone ring, which is then activated at the 4-position for subsequent nucleophilic substitution.
Step 1: Synthesis of 7-Nitro-4(3H)-Quinazolinone The synthesis begins with the reaction of 2-amino-4-nitrobenzoic acid with formamidine acetate.[3] This is a classic cyclocondensation reaction. The amino group of the benzoic acid acts as a nucleophile, attacking the formamidine, which provides the C2 carbon and N3 nitrogen of the quinazoline ring.
-
Protocol:
-
Combine 2-amino-4-nitrobenzoic acid (1 eq.) and formamidine acetate (2 eq.) in anhydrous ethanol.
-
Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product precipitates out of the solution. Filter the solid, wash with cold water, then cold ethanol, and finally diethyl ether to remove impurities.
-
Dry the resulting solid, 7-Nitro-4(3H)-quinazolinone, under vacuum.[3]
-
Step 2: Chlorination of the Quinazolinone To introduce the amino group at the 4-position, the hydroxyl group of the quinazolinone tautomer must first be converted into a good leaving group. This is achieved through chlorination, typically using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]
-
Protocol:
-
Suspend 7-Nitro-4(3H)-quinazolinone (1 eq.) in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
-
Heat the mixture under reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
The solid 4-chloro-7-nitroquinazoline will precipitate. Filter the product, wash thoroughly with water until the filtrate is neutral, and dry.
-
Step 3: Amination to Yield 7-Nitro-4-quinazolinamine The final step is a nucleophilic aromatic substitution where the chloro group at the 4-position is displaced by an amino group. This is typically achieved by heating the chloro-intermediate with a source of ammonia, such as a solution of ammonia in an alcohol.
-
Protocol:
-
Dissolve 4-chloro-7-nitroquinazoline (1 eq.) in a suitable solvent like isopropanol or ethanol.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Heat the reaction in a sealed pressure vessel at 80-100 °C for 12-16 hours.
-
Cool the reaction, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 7-Nitro-4-quinazolinamine.
-
Caption: Synthetic workflow for 7-Nitro-4-quinazolinamine.
Spectroscopic Characterization
Confirmation of the chemical structure is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. Signals for the amine protons would also be present.
-
¹³C NMR: The carbon NMR would show characteristic peaks for the aromatic and heterocyclic carbons. Spectral data for the related 7-nitroquinoline can be used as a reference for expected chemical shifts.[7][8]
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
-
Infrared Spectroscopy (IR): The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine group (around 3300-3500 cm⁻¹), the N=O stretches of the nitro group (around 1520 and 1340 cm⁻¹), and C=N and C=C stretches of the aromatic system.
Part 3: Biological Activity and Therapeutic Potential
Quinazoline derivatives are at the forefront of targeted cancer therapy. The 4-anilinoquinazoline scaffold, in particular, is a well-established pharmacophore for inhibiting tyrosine kinases.
Primary Biological Target: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[9] Its overexpression or aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many 4-aminoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation events that trigger downstream signaling pathways responsible for cell growth and division.[9][10]
The 6-nitro and 7-substituted quinazolines have been specifically investigated as potent EGFR inhibitors.[9][10] It is hypothesized that 7-Nitro-4-quinazolinamine acts in a similar manner, with the quinazoline core serving as the hinge-binding motif and the 4-amino group providing a key interaction point within the kinase domain.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Nitroquinazoline | C8H5N3O2 | CID 600250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
